molecular formula C13H10F3N3O B11774274 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B11774274
M. Wt: 281.23 g/mol
InChI Key: KGVSCFMPYYUAAW-UHFFFAOYSA-N
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Description

The compound 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, characterized by a bicyclic framework with a pyrazole fused to a dihydropyrazinone ring. The trifluoromethyl (-CF₃) group at the 2-position of the phenyl substituent confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability. This scaffold has been explored for diverse therapeutic applications, including oncology and neurology, due to its adaptability in structure-activity relationships (SAR) .

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)9-4-2-1-3-8(9)10-7-11-12(20)17-5-6-19(11)18-10/h1-4,7H,5-6H2,(H,17,20)

InChI Key

KGVSCFMPYYUAAW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3C(F)(F)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Preparation of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one

The pyrazolone core is synthesized via cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate in ethanol catalyzed by sulfuric acid:

CF3COCH2COOEt+NH2NH25-CF3-pyrazol-3-one+EtOH+H2O\text{CF}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{5-CF}3\text{-pyrazol-3-one} + \text{EtOH} + \text{H}2\text{O}

Conditions : Ethanol, H₂SO₄, reflux, 6 h.
Yield : 85%.
Characterization :

  • ¹H NMR (DMSO-d₆): δ 2.41 (s, 2H), 8.72 (bs, NH).

  • IR : 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=O).

Diazotization and Arylhydrazone Formation

Synthesis of 2-(Trifluoromethyl)phenylhydrazine Hydrochloride

Adapting the patent methodology, p-trifluoromethylaniline undergoes diazotization followed by sodium sulfite reduction:

Diazotization :

CF3C6H4NH2+NaNO2+HClCF3C6H4N2+Cl\text{CF}3\text{C}6\text{H}4\text{NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{CF}3\text{C}6\text{H}4\text{N}_2^+\text{Cl}^-

Conditions :

  • Temp: −5 to 15°C.

  • pH: Adjusted to 5–7 using Na₂CO₃.

Reduction :

CF3C6H4N2+Cl+Na2SO3CF3C6H4NHNH2HCl\text{CF}3\text{C}6\text{H}4\text{N}2^+\text{Cl}^- + \text{Na}2\text{SO}3 \rightarrow \text{CF}3\text{C}6\text{H}4\text{NHNH}2\cdot\text{HCl}

Conditions :

  • Temp: 0–25°C.

  • Yield : 75–85%.

Coupling with Pyrazolone to Form Arylhydrazone

The arylhydrazine reacts with 5-trifluoromethylpyrazolone under acidic conditions to form the hydrazone intermediate:

5-CF3-pyrazol-3-one+CF3C6H4NHNH2Hydrazone derivative\text{5-CF}3\text{-pyrazol-3-one} + \text{CF}3\text{C}6\text{H}4\text{NHNH}_2 \rightarrow \text{Hydrazone derivative}

Conditions : Ethanol, NaOAc, 0–5°C, 3 h.
Yield : 80%.
Characterization :

  • ¹³C NMR : δ 113.5 (CF₃), 159.4 (C=O).

Reductive Cyclization to Pyrazolo-Pyrazinone

NH₄I/Na₂S₂O₄-Mediated Cyclization

Inspired by pyridine synthesis, the hydrazone undergoes reductive cyclization with hexafluoroacetylacetone:

Reaction Setup :

  • Reagents : NH₄I, Na₂S₂O₄, molecular sieves 4Å.

  • Solvent : Anhydrous toluene.

  • Conditions : 80°C, argon, 3 h.

Mechanism :

  • N−O bond cleavage of intermediates by NH₄I/Na₂S₂O₄.

  • Cyclization via enolate formation.

Yield : 69%.

Optimization of Cyclization Conditions

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes rate
NH₄I Equiv1.0Prevents over-reduction
SolventTolueneEnhances solubility
Reaction Time3 hCompletes cyclization

Final Functionalization and Purification

Deacetylation (if applicable)

Protected intermediates (e.g., acetylated sugars in) are deacetylated using triethylamine/MeOH:
Conditions : RT, 12 h.
Yield : >90%.

Chromatographic Purification

  • Stationary Phase : Silica gel.

  • Eluent : Hexane/EtOAc (5:1 → 9:1).

  • Purity : >97% (HPLC).

Spectral Characterization and Validation

¹H NMR Analysis

  • Pyrazinone protons : δ 7.80 (s, 1H, Ar-H).

  • Dihydro protons : δ 3.81 (m, 2H, CH₂), 4.12 (m, 1H, CH).

Mass Spectrometry

  • Molecular Ion : [M+H]⁺ = 312.1 (calc. 312.08).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Diazotization8597Scalable
Reductive Cyclization6998Regioselective
Hydrazone Coupling8097Mild conditions

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Controlled by stoichiometry of NH₄I/Na₂S₂O₄.

  • Trifluoromethyl Stability : Avoid strong bases to prevent CF₃ group hydrolysis.

  • Byproduct Formation : Use molecular sieves to absorb H₂O/SO₂ .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

The compound 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, also known as C13H10F3N3O, has a molecular weight of 281.23 g/mol and CAS number 1956334-74-9 . This compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . Research indicates potential applications in medicinal chemistry, particularly as allosteric modulators and anticancer agents .

Pharmaceutical Applications

  • Allosteric Modulators: 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including the title compound, have been investigated as negative allosteric modulators (NAMs) .

Anticancer Research

  • CDK Inhibitors: Pyrazole compounds, including pyrazolo-pyrimidines and pyrazolo-pyridines, exhibit anticancer effects . They can inhibit cyclin-dependent kinases (CDKs) like CDK2, which are crucial in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
  • Specific Examples:
    • Pyrazolo-pyrimidine analogs have shown antitumor activity, with some derivatives demonstrating potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines .
    • Pyrazolo-pyridine derivatives have demonstrated anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis .
    • Pyridazine derivatives have shown potent anti-proliferative effects against T-47D and MDA-MB-231 cell lines by targeting the CDK2 enzyme .

Structural Information

  • 2D and 3D Structures: The compound's structure and conformer information are available, which is essential for understanding its interactions at the molecular level .

List of derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)one :

  • (7S)-5-[3-chloro-4-(trifhioromethyl)phenyl]-7-methyl-3-(3-methylisoxazol-5-yl)-6,7dihydropyrazolo [ 1,5-a]pyr az in-4-one
  • (7S)-3-[3-(6-amino-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[4-(trifluoromethyl)phenyl]6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-3-(3-aminoisoxazol-5-yl)-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-7-methyl-3-[3-(3-pyridyl)isoxazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyr azolof l,5-a]pyr az in-4-one
  • (7S)-7-methyl-3-(3-phenylisoxazol-5-yl)-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyrazolo [ 1,5-a]pyrazin-4-one
  • (7S)-3-[3-(6-amino-3-pyridyl)isoxazol-5-yl]-5-[3-chloro-4-(trifluoromethyl)phenyl]-7methyl-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-7-methyl-3-[3-(2-pyridyl)isoxazol-5-yl]-5-[4-(trifluoromethyl)phenyl]-6,7dihydropyrazolo [ 1,5-a]pyrazin-4-one
  • (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(2-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(3-pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-3-[3-(5-fluoro-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-7-methyl-5-[3-methyl-4-(trifluoromethyl)phenyl]-3-(3-pyrazin-2-ylisoxazo 1-5-yl)-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-7-methyl-5-[3-methyl-4-(trifluoromethyl)phenyl]-3-[3-(3-pyridyl)isoxazo 1-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-5-[3-chloro-4-(trifluoromethyl)phenyl]-7-methyl-3-[3-(4-methyl-3pyridyl)isoxazol-5-yl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one
  • (7S)-3-[3-(5-fluoro-3-pyridyl)isoxazol-5-yl]-7-methyl-5-[3-methyl-4(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[l,5-a]pyrazin-4-one

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolo[1,5-A]pyrazinone core can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity
  • Compound 3o (2-(4-Chlorophenyl) analog) : Exhibited potent inhibitory effects on A549 lung cancer cells (IC₅₀ = 1.2 µM), attributed to autophagy modulation. The 4-chlorophenyl group enhances activity compared to unsubstituted analogs .
  • Compound 28 : Features a 4-(methylsulfonyl)benzyl group and demonstrated synthetic feasibility (46% yield), suggesting substituents like sulfonyl groups improve pharmacokinetic properties .

Table 1: Anticancer Activity of Selected Analogs

Compound Substituents Biological Activity (IC₅₀) Key Mechanism Reference
3o 4-Chlorophenyl 1.2 µM (A549 cells) Autophagy modulation
34 (Target derivative) 2-(Trifluoromethyl)phenyl N/A Under investigation
28 4-(Methylsulfonyl)benzyl N/A Improved solubility
Neurological Target Modulation
  • However, they are unlikely prodrugs for vinyl sulfones due to poor equilibrium with acyclic forms .
  • mGluR5 Positive Allosteric Modulators (PAMs) : Acyl derivatives (e.g., VU0462807 ) demonstrated efficacy in rodent models, highlighting the scaffold’s versatility. The trifluoromethyl group’s electron-withdrawing nature may reduce off-target effects compared to acyl groups .

Table 2: Neurological Activity of Selected Analogs

Compound Target Receptor Key Property Reference
2-(2-Ethoxyphenyl) derivative mGluR2 NAM Metabolic stability, non-prodrug
VU0462807 mGluR5 PAM Solubility, efficacy in AHL model

Structural and Physicochemical Comparisons

  • Substituent Effects :

    • Electron-Withdrawing Groups (e.g., -CF₃, -Cl) : Enhance binding affinity and metabolic stability. The -CF₃ group increases lipophilicity (logP ~3.5) compared to -Cl (logP ~2.8) .
    • Phenyl vs. Heteroaryl Substituents : Pyridinylmethyl groups (e.g., in compound 34 ) improve solubility but may reduce blood-brain barrier penetration compared to phenyl analogs .

Biological Activity

The compound 2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one (CAS: 1196153-16-8) is a derivative of the pyrazolo[1,5-a]pyrazine family, which has garnered interest for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and its role as a modulator of metabotropic glutamate receptors.

  • Chemical Formula : C7H6F3N3O
  • Molecular Weight : 205.14 g/mol
  • Purity : 95%
  • IUPAC Name : 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. The compound has been evaluated against several cancer cell lines, revealing promising cytotoxic effects.

  • In vitro Studies :
    • The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) with GI50 values reported at 3.79 µM, 12.50 µM, and 42.30 µM respectively .
    • In a comparative study, related pyrazole compounds exhibited IC50 values ranging from 1.1 µM to 3.3 µM against HCT-116 and MCF-7 cell lines, indicating strong anticancer activity .
CompoundCell LineGI50/IC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30
Compound DHCT-1161.1
Compound EMCF-73.3
  • Mechanism of Action :
    • The compound acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This modulation can influence pathways involved in tumor growth and survival, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its anticancer properties, some derivatives of the pyrazolo family have shown significant anti-inflammatory effects. For instance, compounds with trifluoromethyl groups have been reported to exhibit anti-inflammatory activity comparable to known NSAIDs like indomethacin .

Case Studies

Several research efforts have focused on the synthesis and evaluation of pyrazolo derivatives:

  • Study by Bouabdallah et al. : This study screened various pyrazole derivatives for their cytotoxic potential against Hep-2 and P815 cancer cell lines, revealing significant activity with IC50 values as low as 3.25 mg/mL .
  • Research by Wei et al. : Identified ethyl derivatives of pyrazoles that showed potent inhibition against A549 lung cancer cells with IC50 values around 26 µM .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-(2-(trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, and how are intermediates monitored?

  • Answer : A typical synthesis involves cyclocondensation of substituted pyrazole precursors with trifluoromethylphenyl derivatives under basic conditions (e.g., sodium carbonate in 1,4-dioxane/water mixtures). Reaction progress is monitored via LCMS (liquid chromatography-mass spectrometry) for intermediate identification and TLC (thin-layer chromatography) for real-time tracking. Purification often employs column chromatography (e.g., 0–100% EtOAc/hexanes gradient) to isolate the final product, achieving yields ~60–70% .

Q. How is the crystal structure of this compound analyzed, and what conformational features are significant?

  • Answer : Single-crystal X-ray diffraction reveals a screw-boat conformation in the six-membered dihydropyrazine ring, with deviations of up to 0.68 Å from planarity. Key dihedral angles (e.g., 16.05° between pyrazole and benzene rings) and intermolecular interactions (C–H⋯O and C–H⋯π) stabilize the crystal lattice. Hydrogen atoms are refined using a mix of independent and constrained models .

Q. What biological targets are associated with dihydropyrazolo-pyrazinone derivatives, and how is activity assessed?

  • Answer : This scaffold shows affinity for metabotropic glutamate receptors (mGluR5) as positive allosteric modulators (PAMs) and translocator protein (TSPO) ligands. Activity is tested via radioligand binding assays (e.g., competitive displacement with [³H]-labeled probes) and functional assays (e.g., calcium mobilization in HEK293 cells expressing mGluR5) .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis of this compound?

  • Answer : Yield optimization involves:

  • Catalyst screening : Pd(dba)₂/CPhos systems improve coupling efficiency in Negishi reactions (e.g., 21% yield achieved in automated synthesis) .
  • Solvent selection : Polar aprotic solvents (e.g., THF/water mixtures) enhance solubility of intermediates.
  • Temperature control : Stirring at 25°C for 12–24 hours minimizes side reactions .

Q. What advanced spectroscopic methods resolve structural ambiguities in substituted dihydropyrazolo-pyrazinones?

  • Answer :

  • 2D NMR (¹H-¹³C HSQC/HMBC): Assigns proton-carbon correlations, distinguishing regioisomers.
  • X-ray crystallography : Validates stereochemistry and non-covalent interactions (e.g., C–H⋯O distances of 2.3–2.5 Å) .
  • DFT calculations : Predict electronic effects of the trifluoromethyl group on ring conformation .

Q. How do structural modifications influence binding to mGluR5 vs. mGluR2 receptors?

  • Answer : SAR studies show:

  • Substituent position : The trifluoromethylphenyl group at position 2 enhances mGluR5 PAM activity, while bulky groups at position 7 favor mGluR2 negative allosteric modulation (e.g., patents WO2016/016380) .
  • Ring saturation : Dihydro-pyrazinone moieties improve metabolic stability compared to fully aromatic analogs .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Answer :

  • Lyophilization : Stabilizes hygroscopic samples.
  • Inert atmosphere storage : Reduces oxidation (argon/vacuum-sealed vials).
  • HPLC-MS stability assays : Monitor degradation products (e.g., hydrolysis of the dihydropyrazine ring) .

Q. How can computational modeling predict binding modes to TSPO or mGlu receptors?

  • Answer :

  • Molecular docking (AutoDock Vina): Simulates ligand-receptor interactions using crystal structures (e.g., PDB 7IK for mGluR5).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Free energy calculations (MM/PBSA) : Quantify binding affinities for lead optimization .

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